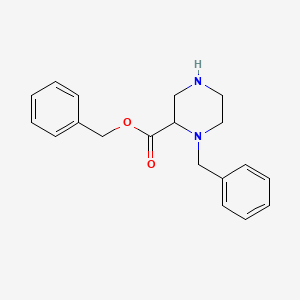

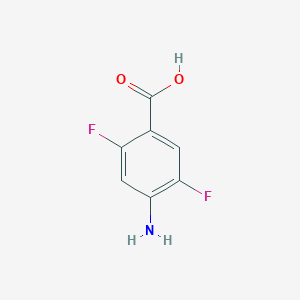

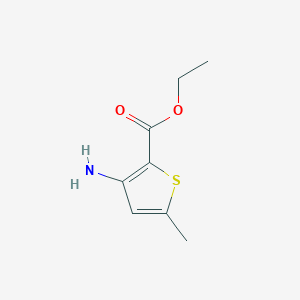

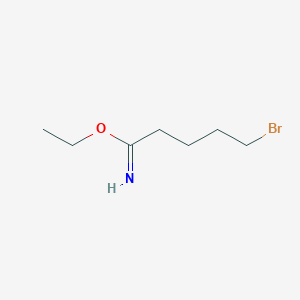

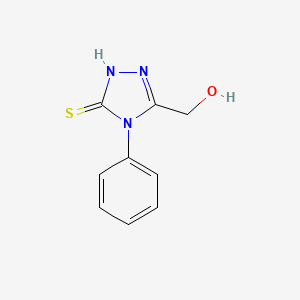

5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It is a versatile platform chemical derived from the dehydration of renewable carbohydrates .

Synthesis Analysis

HMF is produced from the dehydration of hexoses (such as fructose) undergoing acid-catalyzed poly-dehydration . An efficient continuous process for 5-HMF production in a biphasic system and its recovery at high yield and selectivity was developed .Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecular structure, morphology, and growth mechanism of HMF derived humins have been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments .Chemical Reactions Analysis

HMF can be further converted into a number of useful chemicals via hydrogenation, oxidation, and amination . The reaction pathway in which humins form either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack has been supported by FTIR data .Physical And Chemical Properties Analysis

HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It is a versatile platform chemical derived from the dehydration of renewable carbohydrates .科学的研究の応用

Anticancer Research

Triazole derivatives have been extensively studied for their anticancer properties. The presence of a triazole-thione moiety is associated with significant biological activity, including anticancer effects . The hydroxymethyl group in the compound could potentially be modified to enhance its interaction with cancer cell targets, improving its efficacy as an anticancer agent.

Antimicrobial and Antifungal Applications

The triazole core structure is known to exhibit antimicrobial and antifungal activities . This compound could be synthesized and tested against various bacterial and fungal strains to explore its potential as a new class of antimicrobial or antifungal agent.

Drug Development and Synthesis

Hydroxymethyl groups are often used in drug development to improve the pharmacokinetic and pharmacodynamic properties of lead compounds . This compound could serve as a precursor or intermediate in the synthesis of drugs with enhanced properties.

Biomedical Engineering

In the field of biomedical engineering, particularly in drug delivery systems, the hydroxymethyl group can be utilized to modify the solubility and delivery efficiency of therapeutic agents . This compound could be incorporated into nanogels or hydrogels for targeted drug delivery applications.

Biofuel Production

The hydroxymethyl group is a key functional group in the production of biofuels and related chemicals. Derivatives of this compound could be explored for their potential in generating biofuels from biomass, contributing to sustainable energy solutions .

Catalysis

In organic chemistry, triazole derivatives can act as catalysts or ligands in various chemical reactions. This compound could be investigated for its catalytic properties, potentially leading to more efficient and selective chemical processes .

作用機序

Safety and Hazards

HMF is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure), and specific target organ toxicity (repeated exposure) .

将来の方向性

HMF has aroused considerable interest over the past years as an important biomass-derived platform molecule, yielding various value-added products . The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks .

特性

IUPAC Name |

3-(hydroxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c13-6-8-10-11-9(14)12(8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZVWNIORUFOKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608434 |

Source

|

| Record name | 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

CAS RN |

642462-65-5 |

Source

|

| Record name | 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。